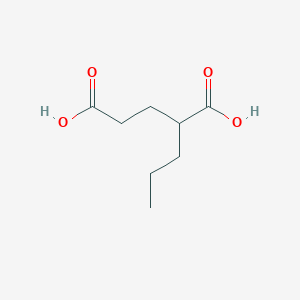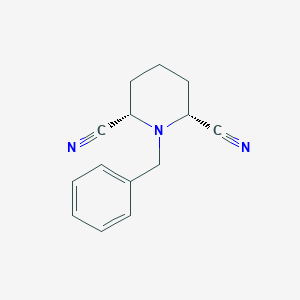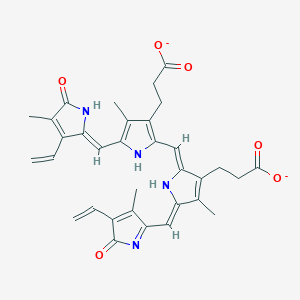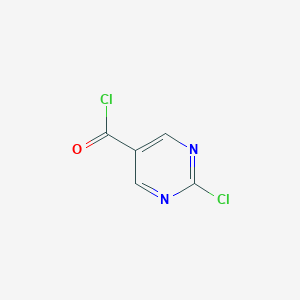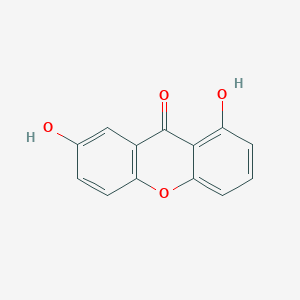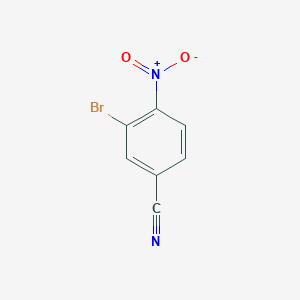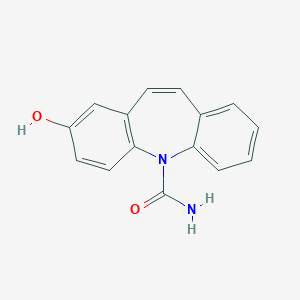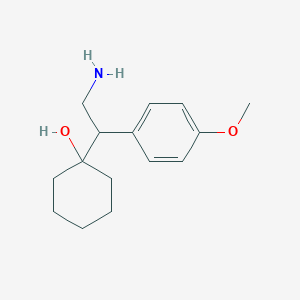
N,N-Didesmethylvenlafaxine
概要
説明
N,N-didesmethylvenlafaxine is a monomethoxybenzene that is the N,N-didesmethyl derivative of venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a monomethoxybenzene, an amino alcohol, a member of cyclohexanols and a primary amino compound.
作用機序
Target of Action
It’s known that this compound possesses anti-depressant activity . Anti-depressants often work by modulating the levels of certain neurotransmitters in the brain, which are involved in mood regulation.
Mode of Action
Given its anti-depressant activity , it may interact with neurotransmitter receptors or transporters in the brain, altering the reuptake or release of neurotransmitters and thereby influencing neuronal communication and mood regulation.
Biochemical Pathways
As an anti-depressant , it likely influences the monoaminergic system, which includes the serotonin, norepinephrine, and dopamine pathways. These pathways play key roles in mood regulation, and alterations in these pathways are often implicated in depression.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and it’s soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
Given its anti-depressant activity , it likely influences neuronal communication and potentially alters the function of neural circuits involved in mood regulation.
Action Environment
It’s known that the compound should be stored at room temperature, preferably in a cool and dark place , which suggests that temperature and light exposure may affect its stability.
生化学分析
Biochemical Properties
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. The interaction between 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and MAO can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound may interact with serotonin and norepinephrine transporters, affecting their reuptake and enhancing neurotransmitter availability .
Cellular Effects
The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the cAMP response element-binding protein (CREB) pathway, which plays a role in neuroplasticity and memory formation . Furthermore, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can alter the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication .
Molecular Mechanism
At the molecular level, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol exerts its effects through various binding interactions with biomolecules. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the availability of these neurotransmitters in the synaptic cleft . This compound also interacts with MAO, inhibiting its activity and preventing the breakdown of neurotransmitters . These interactions result in enhanced neurotransmission and improved mood regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in vitro has been associated with sustained increases in neurotransmitter levels and enhanced neuronal activity .
Dosage Effects in Animal Models
The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol vary with different dosages in animal models. Low to moderate doses of this compound have been shown to produce antidepressant-like effects, improving mood and reducing anxiety . High doses may lead to toxic or adverse effects, such as increased heart rate, hypertension, and behavioral changes . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolism of this compound results in the formation of various metabolites, which may contribute to its overall pharmacological effects . Additionally, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can influence metabolic flux and alter metabolite levels in the brain .
Transport and Distribution
The transport and distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to various tissues, including the liver, kidneys, and heart . The localization and accumulation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in these tissues can influence its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can affect its interactions with biomolecules and its overall pharmacological effects.
特性
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHIQRIIBKNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891440 | |
| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-77-5 | |
| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in pharmaceutical research?
A1: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, also known as N,N-Didesmethylvenlafaxine, is a key intermediate in the synthesis of the antidepressant drug venlafaxine hydrochloride. [, ] Understanding its properties is crucial for optimizing venlafaxine production and potentially developing new therapeutic agents.
Q2: What are some of the innovative synthetic approaches for producing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?
A2: Researchers have explored several methods for synthesizing this compound. One approach involves reacting cyclohexanone with the carbanion of 4-methoxyphenylacetonitrile, using polyethylene glycol-400 (PEG-400) or Aliquat-336 as a phase-transfer catalyst (PTC). [] Another method utilizes a borane-dimethyl sulfide complex (BDMS) or AlCl3-NaBH4 for reduction. [, ] These methods offer improvements in yield and efficiency compared to earlier techniques.
Q3: Beyond its role as a venlafaxine precursor, are there any other potential applications for 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?
A3: Yes, studies have investigated the antimicrobial properties of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and its derivatives. [, ] This research suggests potential applications in developing new antimicrobial agents.
Q4: How can analytical techniques be employed to study 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?
A4: Advanced techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are crucial for analyzing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in biological samples. [] This method allows for the detection and quantification of the compound, even at trace levels, enabling researchers to study its presence in various matrices.
Q5: What are the implications of identifying metabolites of venlafaxine, including this compound, in neonatal hair samples?
A5: The detection of venlafaxine and its metabolites in neonatal hair provides evidence of in utero exposure to the drug. [] This highlights the importance of monitoring drug exposure during pregnancy and understanding its potential impact on fetal development.
Q6: What research areas could provide further insights into the properties and applications of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?
A6: Further research on structure-activity relationships (SAR) could elucidate how modifications to the compound's structure impact its activity and potency. [] Additionally, exploring its interaction with biological targets and investigating its metabolic pathways could reveal new therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
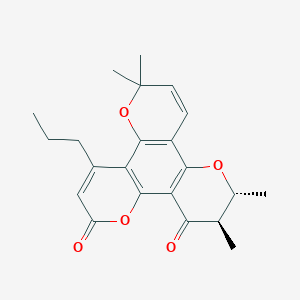
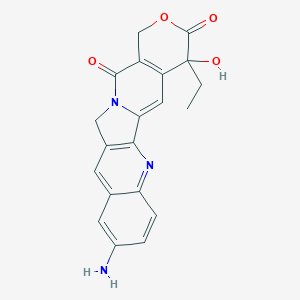
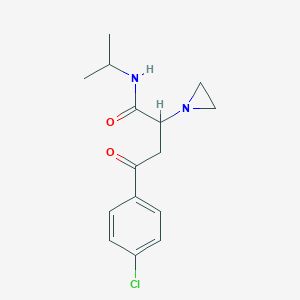
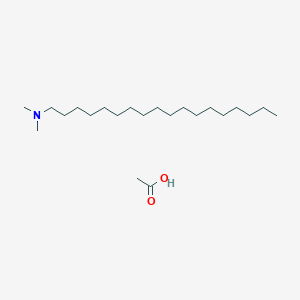
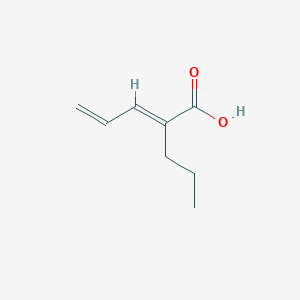
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
